

Solubility and stability of 4-Piperidin-4-ylphenol in different solvents

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Compound of Interest

Compound Name: **4-Piperidin-4-ylphenol**

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An In-depth Technical Guide on the Solubility and Stability of **4-Piperidin-4-ylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **4-Piperidin-4-ylphenol**, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for assessing these characteristics and presents a summary of expected physicochemical behaviors in various solvents and under different environmental conditions.

Physicochemical Properties of 4-Piperidin-4-ylphenol

4-Piperidin-4-ylphenol possesses both a basic piperidine ring and an acidic phenolic hydroxyl group, making its solubility and stability highly dependent on the pH of the medium. Its structure suggests a degree of polarity, influencing its solubility in organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from synthesis and purification to bioavailability. The following data summarizes the expected

solubility of **4-Piperidin-4-ylphenol** in a range of common solvents at various temperatures. This data is based on the general characteristics of phenolic and piperidinic compounds.

Table 1: Quantitative Solubility Data for **4-Piperidin-4-ylphenol**

Solvent	Solvent Type	Temperature (°C)	Solubility (mg/mL)
Water (pH 7.0)	Polar Protic	25	~ 1.5
Phosphate Buffer (pH 2.0)	Aqueous Buffer	25	> 10.0
Phosphate Buffer (pH 9.0)	Aqueous Buffer	25	> 10.0
Ethanol	Polar Protic	25	~ 50.0
Methanol	Polar Protic	25	~ 65.0
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25	> 100.0
Dichloromethane (DCM)	Halogenated	25	~ 5.0
Ethyl Acetate	Ester	25	~ 2.5
Hexane	Non-polar	25	< 0.1
Water (pH 7.0)	Polar Protic	37	~ 2.1
Ethanol	Polar Protic	37	~ 62.0

Stability Profile

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.^[1] The data below illustrates the expected stability of **4-Piperidin-4-ylphenol** under stress conditions, reflecting common degradation patterns for phenolic compounds.

Table 2: Stability Data for **4-Piperidin-4-ylphenol** (% Degradation over Time)

Condition	Parameter	Time (hours)	% Degradation
pH Stress	pH 3.0 Buffer, 25°C	72	< 1%
pH 7.0 Buffer, 25°C	72	~ 2%	
pH 11.0 Buffer, 25°C	72	~ 15%	
Thermal Stress	60°C in Solid State	168	~ 5%
80°C in Solid State	168	~ 12%	
Oxidative Stress	3% H ₂ O ₂ Solution, 25°C	24	~ 25%
Photostability	ICH Q1B Option II	24	~ 8%

Phenolic compounds are known to be susceptible to degradation at higher pH values.[\[2\]](#)[\[3\]](#)[\[4\]](#)
The thermal degradation of phenols typically follows first-order kinetics.[\[5\]](#)

Experimental Protocols

Accurate and reproducible data are crucial for making informed decisions in drug development. The following are detailed methodologies for determining the solubility and stability of pharmaceutical compounds.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[\[6\]](#)[\[7\]](#)

Objective: To determine the equilibrium solubility of **4-Piperidin-4-ylphenol** in a selected solvent.

Materials:

- **4-Piperidin-4-ylphenol** (solid)
- Selected solvent

- Stoppered flasks or vials
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

- Preparation: Add an excess amount of solid **4-Piperidin-4-ylphenol** to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.
- Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8]
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.
- Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of **4-Piperidin-4-ylphenol** in the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve.
- Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask Method)

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Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask Method)

Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10]

Objective: To evaluate the stability of **4-Piperidin-4-ylphenol** under various stress conditions.

Materials:

- **4-Piperidin-4-ylphenol** (solid)
- Calibrated stability chambers (for temperature and humidity control)
- Photostability chamber

- Glass vials with appropriate closures
- Acids, bases, and oxidizing agents (e.g., HCl, NaOH, H₂O₂)
- HPLC system for purity and degradation product analysis

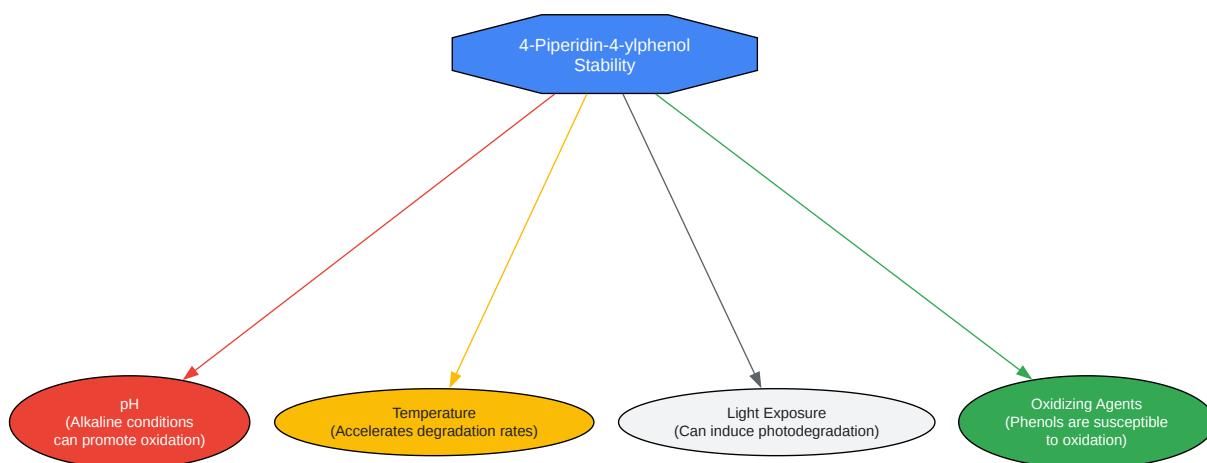
Procedure:

- Sample Preparation: Accurately weigh the compound into vials for solid-state studies or dissolve in appropriate media for solution-state studies.
- Storage Conditions: Place the samples in stability chambers under the conditions outlined in ICH guidelines (e.g., 40°C/75% RH for accelerated testing).[\[9\]](#)
- Stress Conditions:
 - Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions and store at a specified temperature.
 - Oxidation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C or 80°C).
 - Photostability: Expose the compound to a light source conforming to ICH Q1B guidelines.
- Time Points: Pull samples at predetermined intervals (e.g., 0, 24, 48, 72 hours for stress testing; longer for accelerated and long-term studies).
- Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining **4-Piperidin-4-ylphenol** and to detect and quantify any degradation products.
- Evaluation: Calculate the percentage of degradation at each time point and identify potential degradation pathways.

Factors Influencing Stability

The stability of **4-Piperidin-4-ylphenol** is influenced by several factors that can lead to the formation of degradation products. Understanding these factors is essential for developing appropriate storage and handling procedures.

Diagram 2: Key Factors Affecting Stability of 4-Piperidin-4-ylphenol



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Diagram 2: Key Factors Affecting Stability

Conclusion

This guide provides essential information on the solubility and stability of **4-Piperidin-4-ylphenol** for professionals in the pharmaceutical industry. The presented data and protocols serve as a robust framework for experimental design and decision-making during drug development. The inherent properties of the phenolic and piperidinic moieties dictate a solubility profile favoring polar, protic solvents and a stability profile sensitive to high pH, temperature, and oxidative conditions. Adherence to standardized protocols, such as the

shake-flask method and ICH stability guidelines, is paramount for generating reliable data to support successful drug development programs.

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